molecular formula C9H21NO B1531911 (3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine CAS No. 1567056-43-2

(3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine

Cat. No. B1531911
CAS RN: 1567056-43-2
M. Wt: 159.27 g/mol
InChI Key: UGDWALYIJCBSGE-UHFFFAOYSA-N
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Description

“(3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine” is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is traditionally challenging to access and is specifically used for the preparation of drug candidates containing hindered amine motifs .


Synthesis Analysis

The synthesis of this compound is traditionally challenging due to its hindered amine motifs . It provides a chemically differentiated building block for organic synthesis and medicinal chemistry .

Scientific Research Applications

Amine-chelated Aryllithium Reagents: Structure and Dynamics

Amine chelated aryllithium reagents, including variants related to (3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine, are used for detailed NMR studies of solution structures in various solvents. These compounds are strongly chelated and exhibit different behaviors based on the solvent and temperature. They are significant in understanding the dynamics and thermodynamics of organolithium reagents (Reich et al., 2001).

Antifungal Effects of Derivatives

Derivatives of this compound, such as 4-methoxy-N,N-dimethylpyrimidin-2-amine, have been synthesized and identified for their biological activity against fungi like Aspergillus terreus and Aspergillus niger. These derivatives offer insights into developing new antifungal agents (Jafar et al., 2017).

Electrospray Ionization Mass Spectrometry in Radical Cation Reactions

Electrospray ionization mass spectrometry (ESI-MS) is used to investigate reactions that proceed via radical cations, including those involving (3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine. This technique is critical for detecting and characterizing transient intermediates in solution (Meyer & Metzger, 2003).

Thermal Latency in Polymerization of Epoxide

Aminimide derivatives related to (3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine are used as thermally latent initiators for the polymerization of glycidyl phenyl ether (GPE), demonstrating significant roles in the field of polymer chemistry (Lee, Sanda & Endo, 1997).

Organo-Photocatalysts in Polymerization

Compounds including (3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine are investigated as organo-photocatalysts in polymerization processes, particularly in controlled radical polymerization of methacrylates. These studies are crucial in understanding and enhancing polymerization techniques under visible light (Xu et al., 2015).

Fast DKR of Amines

In dynamic kinetic resolution (DKR) of primary amine substrates, derivatives of (3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine are used. These studies are important in synthetic chemistry, particularly in the context of chiral synthesis and catalysis (Veld et al., 2007).

properties

IUPAC Name

N-(2-methoxyethyl)-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO/c1-8(9(2,3)4)10-6-7-11-5/h8,10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDWALYIJCBSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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